molecular formula C8H15O6PS2 B122452 Malathion alpha-monoacid CAS No. 1190-29-0

Malathion alpha-monoacid

Cat. No.: B122452
CAS No.: 1190-29-0
M. Wt: 302.3 g/mol
InChI Key: AJSJFDUIZFXAQY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Malathion alpha-monoacid is typically synthesized through the hydrolysis of malathion. The hydrolysis reaction can be carried out under alkaline conditions, where malathion reacts with water to form this compound and other byproducts. The reaction conditions often involve the use of a strong base such as sodium hydroxide at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrolysis of malathion. The process is optimized to ensure high yield and purity of the product. The reaction mixture is subjected to purification steps such as extraction and chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Malathion alpha-monoacid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Malathion alpha-monoacid exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. This inhibition leads to the accumulation of acetylcholine in synapses, causing continuous nerve signal transmission and eventual paralysis of the target organism. The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the breakdown of acetylcholine .

Comparison with Similar Compounds

  • Malathion: The parent compound, widely used as an insecticide.
  • Malaoxon: An oxidized metabolite of malathion, more toxic than malathion itself.
  • Dimethyl phosphate: A degradation product of malathion.

Comparison: Malathion alpha-monoacid is unique in its relatively lower toxicity compared to malaoxon and its role as an intermediate in the degradation pathway of malathion. Unlike malathion, which is used directly as an insecticide, this compound is primarily of interest in environmental and toxicological studies .

Properties

IUPAC Name

2-dimethoxyphosphinothioylsulfanyl-4-ethoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15O6PS2/c1-4-14-7(9)5-6(8(10)11)17-15(16,12-2)13-3/h6H,4-5H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSJFDUIZFXAQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)O)SP(=S)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15O6PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274248
Record name Malathion alpha-monoacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190-29-0
Record name Malathion alpha-monoacid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malathion alpha-monoacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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